molecular formula C19H18N6O2 B11033751 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11033751
M. Wt: 362.4 g/mol
InChI Key: TZYVTSCOLDNPBS-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that features both benzimidazole and benzotriazine moieties These structures are known for their diverse biological activities and are often found in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzotriazine Moiety: The benzotriazine ring can be synthesized by the cyclization of hydrazine derivatives with ortho-substituted aromatic compounds.

    Linking the Moieties: The benzimidazole and benzotriazine moieties are linked via an ethyl chain, which can be introduced through alkylation reactions.

    Final Coupling: The final step involves coupling the intermediate with a propanamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole and benzotriazine moieties are known to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structure, which may confer unique biological activities and chemical properties not found in simpler benzimidazole or benzotriazine derivatives. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C19H18N6O2/c26-18(20-11-9-17-21-15-7-3-4-8-16(15)22-17)10-12-25-19(27)13-5-1-2-6-14(13)23-24-25/h1-8H,9-12H2,(H,20,26)(H,21,22)

InChI Key

TZYVTSCOLDNPBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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